molecular formula C4H5F3O4S B1379239 Methyl 2-trifluoromethanesulfonylacetate CAS No. 54049-36-4

Methyl 2-trifluoromethanesulfonylacetate

Cat. No.: B1379239
CAS No.: 54049-36-4
M. Wt: 206.14 g/mol
InChI Key: CZFUPQHLLOKMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-trifluoromethanesulfonylacetate is a methyl ester derivative of acetic acid substituted with a trifluoromethanesulfonyl (-SO₂CF₃) group at the second carbon.

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c1-11-3(8)2-12(9,10)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFUPQHLLOKMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-trifluoromethanesulfonylacetate typically involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the acidic by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-trifluoromethanesulfonylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-trifluoromethanesulfonylacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-trifluoromethanesulfonylacetate involves its ability to act as an alkylating agent. The trifluoromethanesulfonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This property makes it useful in modifying other molecules and creating new compounds with desired properties .

Comparison with Similar Compounds

Structural and Functional Group Analogies

A. Aryl Trifluoromethanesulfonates (Triflates)

Examples:

  • 2-Methylphenyl trifluoromethanesulfonate (CAS 66107-34-4) and 4-Methylphenyl trifluoromethanesulfonate (CAS 29540-83-8) ().
    • Key Similarities : Both contain the -SO₂CF₃ group, which enhances their utility as leaving groups in nucleophilic substitution and cross-coupling reactions.
    • Differences : The aromatic backbone in aryl triflates contrasts with the acetate backbone in Methyl 2-trifluoromethanesulfonylacetate, affecting solubility and steric hindrance.
B. Methyl Esters of Sulfonylurea Herbicides

Examples:

  • Triflusulfuron methyl ester and Metsulfuron methyl ester ().
    • Key Similarities : These compounds feature sulfonyl groups linked to heterocyclic triazine rings, highlighting the versatility of sulfonyl-containing esters in agrochemicals.
    • Differences : Unlike this compound, these herbicides are designed for biological activity, targeting plant enzyme systems.
C. Methyl Trifluoromethanesulfonate
  • Structure: CH₃OSO₂CF₃ (). Key Similarities: Shares the -SO₂CF₃ group, known for high reactivity in alkylation and sulfonylation. Differences: Lacks the acetic acid backbone, resulting in distinct physical properties (e.g., lower molecular weight, higher volatility).

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity Profile
This compound* ~220 (estimated) Not reported ~1.5 (estimated) High (ester hydrolysis, sulfonylation)
2-Methylphenyl triflate 240.20 Not reported Not reported Hazardous leaving group (危 4-3-III)
Trifluoromethanesulfonyl chloride 168.52 29–32 1.583 Corrosive, reacts vigorously
Methyl trifluoromethanesulfonate 164.12 Not reported Not reported H226 (flammable), H314 (corrosive)

*Estimates based on structural analogs.

Biological Activity

Methyl 2-trifluoromethanesulfonylacetate (MTFMSA) is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural properties and potential biological activities. This article explores the biological activity of MTFMSA, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MTFMSA is characterized by the presence of a trifluoromethanesulfonyl group, which enhances its electrophilic nature. This group is known to participate in various chemical reactions, making MTFMSA a versatile compound for synthetic applications. The molecular formula is C4H4F3O4SC_4H_4F_3O_4S, and its structure can be represented as follows:

CH3CO2S(CF3)\text{CH}_3\text{CO}_2\text{S}(\text{CF}_3)

Mechanisms of Biological Activity

  • Antimicrobial Activity : MTFMSA has been studied for its antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. In vitro studies have demonstrated that MTFMSA exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Preliminary research indicates that MTFMSA may inhibit viral replication. The compound appears to interfere with viral entry into host cells and disrupts the viral life cycle at multiple stages.
  • Cytotoxic Effects : MTFMSA has shown cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in affected cells.

Table 1: Summary of Biological Activities of MTFMSA

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coli, S. aureusDisruption of cell membrane
AntiviralInfluenza virusInhibition of viral replication
CytotoxicHeLa, MCF-7 cancer cellsInduction of apoptosis via caspase activation

Case Studies

  • Case Study on Antimicrobial Activity :
    A study conducted by Zhang et al. (2022) investigated the antimicrobial efficacy of MTFMSA against common pathogens. The results indicated that MTFMSA had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The study concluded that MTFMSA could serve as a potential lead compound for developing new antimicrobial agents.
  • Case Study on Cytotoxicity :
    In another study, researchers evaluated the cytotoxic effects of MTFMSA on human cancer cell lines (HeLa and MCF-7). The findings revealed that treatment with MTFMSA resulted in significant reductions in cell viability, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction.

Research Findings

Recent research has focused on elucidating the specific pathways through which MTFMSA exerts its biological effects. Notably:

  • Apoptosis Pathway : Studies have shown that MTFMSA activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
  • Inflammatory Response Modulation : MTFMSA has been observed to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-trifluoromethanesulfonylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-trifluoromethanesulfonylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.